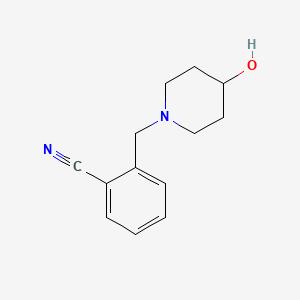

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

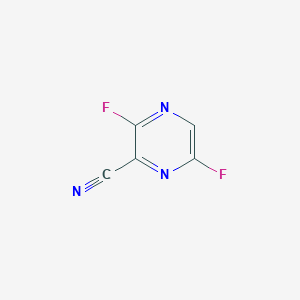

Molecular Structure Analysis

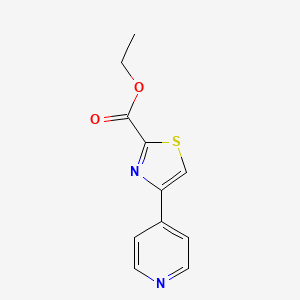

The molecular structure of 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile consists of a benzonitrile group attached to a hydroxypiperidin-1-yl group . The InChI code for this compound is 1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-8,10H2 .Physical And Chemical Properties Analysis

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile is an oil at room temperature . It has a molecular weight of 216.28 g/mol.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Studies

- 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile is an intermediate in the synthesis of various pharmaceuticals. For instance, it's involved in the synthesis of HIV-1 reverse transcriptase inhibitors, indicating its importance in antiviral drug development (Ju, 2015).

Antiviral Applications

- Derivatives of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile have shown significant antiviral activity against Hepatitis C Virus (HCV). A compound from this family, L0909, demonstrated potential as an HCV entry inhibitor, highlighting the therapeutic potential of this class of compounds (Xin-bei et al., 2020).

Androgen Receptor Modulation

- The compound has been modified to develop a new series of 4-(hydroxymethyl)diarylhydantoin analogues as potent, partial agonists of the human androgen receptor, leading to a compound with anabolic activity on muscle, strongly dissociated from the androgenic activity on prostate after oral dosing (Nique et al., 2012).

Material Science and Liquid Crystals

- In material science, certain benzonitrile derivatives, including structures related to 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile, have been synthesized and characterized for their liquid crystalline behavior and photophysical properties, indicating the potential in display technologies and advanced materials (Ahipa et al., 2014).

Antimycobacterial Agents

- A synthesis strategy involving 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile derivatives resulted in compounds with profound antimycobacterial activity, indicating potential applications in treating tuberculosis (Patel et al., 2014).

Crystallography

- The crystal structure of an adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone was analyzed, indicating the significance of the compound in understanding molecular interactions and structure (Revathi et al., 2015).

Agricultural Applications

- β-Cyclodextrin inclusion complex with dimethyl[4-hydroxypiperidin-4-yl]phosphonates, structurally related to 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile, was found to be an effective green plant growth stimulator, highlighting its potential use in agriculture (Malmakova et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(4-hydroxypiperidin-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPODFLYJNEAKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640737 |

Source

|

| Record name | 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile | |

CAS RN |

887593-76-2 |

Source

|

| Record name | 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1358723.png)

![N''-[4-(Benzyloxy)phenyl]guanidine](/img/structure/B1358731.png)

![3,8-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1358742.png)

![cis-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1358743.png)

![trans-7'-oxo-spiro[cyclohexane-1,5'(7'H)-furo[3,4-b]pyridine]-4-carboxylic acid](/img/structure/B1358744.png)